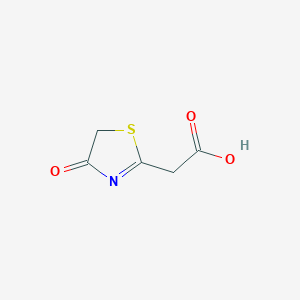

(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetic acid

Description

BenchChem offers high-quality (4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-oxo-1,3-thiazol-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3S/c7-3-2-10-4(6-3)1-5(8)9/h1-2H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTAIZGFFPYGZBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N=C(S1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Thiazolidinone Acetic Acid Pharmacophore: A Technical Guide

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Drug Discovery Scientists, and Pharmacologists Focus: Structural utility, synthetic pathways, and target-specific mechanisms of the N-substituted 4-thiazolidinone scaffold.

Executive Summary

The thiazolidinone acetic acid pharmacophore represents a privileged scaffold in medicinal chemistry, characterized by a 4-thiazolidinone core substituted at the nitrogen (N3) position with a carboxylic acid moiety. This architecture combines a rigid heterocyclic spacer with a polar, ionizable "head" group capable of mimicking phosphate or carboxylate substrates.

Its most prominent clinical validation is Epalrestat , an aldose reductase inhibitor (ARI) used to treat diabetic neuropathy. However, the scaffold’s utility extends beyond ARIs, serving as a potent phosphate bioisostere in Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors and a key motif in antimicrobial drug design. This guide dissects the chemical causality, synthetic protocols, and molecular interactions that make this pharmacophore a versatile tool in modern drug development.

Chemical Architecture & Pharmacophore Logic

The efficacy of the thiazolidinone acetic acid scaffold stems from its ability to bridge hydrophobic and hydrophilic domains within a binding pocket.

The Tripartite Structure

The pharmacophore functions through three distinct structural zones:

-

The Acidic Anchor (N3-Acetic Acid):

-

Function: Acts as an anion mimic. At physiological pH, the carboxylate is deprotonated, allowing it to form salt bridges with positively charged residues (e.g., Arginine, Lysine) or hydrogen bond networks with catalytic residues (e.g., Histidine, Tyrosine).

-

Bioisosterism: Mimics the terminal carboxylate of endogenous substrates (e.g., arachidonic acid) or the phosphate group of phosphotyrosine.

-

-

The Core Scaffold (4-Thiazolidinone):

-

Variants: 2-thioxo (Rhodanine) or 2-oxo (2,4-Thiazolidinedione/TZD).

-

Function: Provides a rigid planar connector that orients the head and tail groups. The C2-sulfur (in rhodanines) can engage in

-sulfur interactions or specific hydrogen bonds.

-

-

The Hydrophobic Tail (C5-Arylidene):

-

Function: Introduced via Knoevenagel condensation. This region targets hydrophobic specificity pockets (e.g., the "specificity pouch" in ALR2), determining selectivity and potency.

-

Visualization: Pharmacophore Map

Figure 1: Structural logic of the Thiazolidinone Acetic Acid pharmacophore, highlighting the functional role of each domain.

Mechanistic Case Studies

Aldose Reductase Inhibition (Epalrestat)

Epalrestat ((Z,E)-5-(2-methyl-3-phenyl-2-propenylidene)-2-thioxo-4-thiazolidinone-3-acetic acid) is the archetype for this class.[1][2]

-

Mechanism: Aldose Reductase (ALR2) converts glucose to sorbitol. Epalrestat inhibits this by binding to the active site.

-

Interaction Logic:

-

The carboxylate group penetrates the "anion binding pocket," forming hydrogen bonds with Tyr48 , His110 , and Trp111 . This mimics the acidic nature of the transition state.

-

The hydrophobic tail (cinnamoyl moiety) extends into a lipophilic pocket lined by Trp20 and Phe122 , conferring selectivity over the related Aldehyde Reductase (ALR1).

-

PTP1B Inhibition (Diabetes & Obesity)

Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of insulin signaling.

-

Challenge: The active site binds phosphotyrosine (pTyr), a highly charged dianion. Developing cell-permeable pTyr mimetics is difficult.

-

Solution: The thiazolidinone acetic acid moiety serves as a monovalent phosphate bioisostere .

-

Binding: The carboxylate engages the PTP1B "P-loop" (Arg221), while the thiazolidinone ring provides a scaffold to project hydrophobic groups into the "secondary aryl phosphate binding site," enhancing affinity and selectivity.

Synthetic Strategies

The synthesis of these derivatives is modular, allowing for rapid generation of libraries (SAR exploration). The most robust route involves constructing the core (rhodanine-3-acetic acid) followed by functionalization at C5.

Synthesis Workflow

Figure 2: Modular synthetic pathway for generating thiazolidinone acetic acid derivatives.

Detailed Experimental Protocols

Protocol A: Synthesis of Rhodanine-3-acetic acid Core

This protocol establishes the core scaffold required for further derivatization.

Reagents: Glycine (0.1 mol), Carbon Disulfide (CS2) (0.1 mol), Chloroacetic acid (0.1 mol), KOH (0.2 mol).

-

Dithiocarbamate Formation: Dissolve glycine (7.5 g) and KOH (11.2 g) in water (50 mL). Cool to 0-5°C. Add CS2 (7.6 g) dropwise with vigorous stirring. Stir for 4 hours until the solution turns orange-red (formation of potassium dithiocarbamate).

-

Alkylation: Add a solution of chloroacetic acid (9.5 g) (neutralized with solid Na2CO3 to pH 7) to the reaction mixture. Stir at room temperature for 4 hours.

-

Cyclization: Acidify the mixture with concentrated HCl (approx. 20 mL) and reflux at 90-100°C for 1 hour.

-

Isolation: Cool the mixture. The precipitate (Rhodanine-3-acetic acid) separates. Filter, wash with cold water, and recrystallize from water/ethanol.

-

Yield Expectation: 60-75%.

-

Validation: Melting point ~145-148°C.

-

Protocol B: Knoevenagel Condensation (Target Generation)

Synthesis of (Z)-5-(4-chlorobenzylidene)-2-thioxo-4-thiazolidinone-3-acetic acid.

Reagents: Rhodanine-3-acetic acid (10 mmol), 4-Chlorobenzaldehyde (10 mmol), Sodium Acetate (anhydrous, 30 mmol), Glacial Acetic Acid (20 mL).

-

Reaction: In a round-bottom flask, combine the rhodanine core, aldehyde, and sodium acetate in glacial acetic acid.

-

Reflux: Heat the mixture to reflux (118°C) for 3-5 hours. Monitor by TLC (Mobile phase: Toluene/Ethyl Acetate 3:1).[3]

-

Workup: Pour the hot reaction mixture into crushed ice-water (100 mL). A yellow/orange solid will precipitate immediately.

-

Purification: Filter the solid, wash with water until neutral pH, and recrystallize from ethanol or acetic acid.

-

Causality: Sodium acetate acts as a weak base to deprotonate the C5-methylene, facilitating nucleophilic attack on the aldehyde carbonyl. Acetic acid serves as both solvent and catalyst.

-

Quantitative SAR Data Summary

The following table summarizes the impact of substitutions on the C5-phenyl ring for Aldose Reductase (ALR2) inhibition, illustrating the necessity of the acetic acid head group.

| Compound | N3-Substituent | C5-Substituent (R) | IC50 (ALR2) µM | Interpretation |

| Epalrestat | -CH2COOH | (Z,E)-Cinnamyl | 0.012 | Clinical Standard. Optimal length/polarity. |

| Analog A | -H | (Z,E)-Cinnamyl | > 10.0 | Loss of acidic head destroys binding to Tyr48/His110. |

| Analog B | -CH3 | (Z,E)-Cinnamyl | > 50.0 | Methyl ester/alkyl fails to form salt bridge. |

| Analog C | -CH2COOH | 4-NO2-Phenyl | 0.45 | Strong electron withdrawal; good potency but lower than cinnamyl. |

| Analog D | -CH2COOH | 4-OH-Phenyl | 2.10 | Hydrophilic tail clashes with hydrophobic specificity pocket. |

Data aggregated from representative SAR studies (See References).

Future Outlook: Covalent Inhibition

Recent trends suggest the 5-ene-rhodanine motif functions as a Michael acceptor. While Epalrestat is a reversible inhibitor, designing derivatives with tuned electrophilicity at the exocyclic double bond could lead to targeted covalent inhibitors (TCIs) for cysteines in oncogenic targets, provided the N3-acetic acid directs the molecule to the correct active site.

References

-

Epalrestat Mechanism & Pharmacophore

- Title: Molecular Basis for the Inhibition of Human Aldose Reductase by the Drug Epalrest

- Source:Journal of Medicinal Chemistry.

-

URL:[Link]

-

PTP1B Inhibition

-

Synthesis Protocols

-

General Review of Scaffold

- Title: 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry.

- Source:European Journal of Medicinal Chemistry.

-

URL:[Link]

-

Microwave Synthesis

Sources

- 1. 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Library of Thiazolidin-4-one Derivatives as Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors: An Attempt To Discover Novel Antidiabetic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thiazolidinedione derivatives as PTP1B inhibitors with antihyperglycemic and antiobesity effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rhodanine-3-acetic acid derivatives as inhibitors of fungal protein mannosyl transferase 1 (PMT1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Thiazolidinone derivatives as potent antimicrobial agents: microwave-assisted synthesis, biological evaluation and docking studies - MedChemComm (RSC Publishing) [pubs.rsc.org]

Literature review of 2-imino-4-thiazolidinone-5-acetic acid synthesis

[1]

Executive Summary

2-Imino-4-thiazolidinone-5-acetic acid (also known as pseudothiohydantoin-acetic acid) represents a critical "privileged scaffold" in medicinal chemistry. Its dual functionality—combining a rigid thiazolidinone core with a reactive acetic acid side chain—makes it an ideal precursor for high-affinity ligands targeting bacterial DNA gyrase, PPAR

This guide provides a rigorous technical breakdown of its synthesis, moving beyond basic recipes to explore the mechanistic causality, green chemistry optimizations, and self-validating characterization protocols required for pharmaceutical-grade production.

Part 1: Structural Analysis & Retrosynthesis

Before initiating synthesis, one must understand the molecule's tautomeric behavior and retrosynthetic logic. The compound exists in equilibrium between the 2-imino form (favored in the solid state and polar solvents) and the 2-amino form.

Retrosynthetic Disconnection

The most efficient disconnection reveals two primary precursors: Thiourea (providing the N-C-S skeleton) and Maleic Anhydride (providing the C-C-C backbone and the acetic acid side chain).

Figure 1: Retrosynthetic analysis showing the convergent synthesis from thiourea and maleic anhydride.

Part 2: Primary Synthesis Protocol (The Andreasch-Pechmann Route)

The classical synthesis, originally described by Andreasch and later refined, utilizes the nucleophilic sulfur of thiourea to attack the conjugated double bond of maleic anhydride.

Mechanistic Pathway

Understanding the mechanism is vital for troubleshooting low yields.

-

S-Alkylation (Michael Addition): Sulfur attacks the maleic anhydride double bond.

-

Ring Opening: The anhydride ring opens to form a transient intermediate.

-

Cyclization (N-Acylation): The terminal amino group attacks the carbonyl, closing the 5-membered ring.

Figure 2: Step-wise mechanistic flow from Michael addition to cyclodehydration.

Experimental Protocol A: Thermal Reflux (Standard)

Reagents:

-

Thiourea (7.6 g, 0.1 mol)

-

Maleic Anhydride (9.8 g, 0.1 mol)

-

Water (50 mL) or Glacial Acetic Acid (30 mL)

Procedure:

-

Dissolution: In a 250 mL round-bottom flask, dissolve thiourea in water. If using maleic anhydride, add it in small portions with stirring.

-

Reaction: Heat the mixture under reflux for 30–45 minutes .

-

Checkpoint: The solution will initially be clear and may turn slightly yellow. Precipitation often begins while hot or upon cooling.

-

-

Isolation: Allow the reaction mixture to cool slowly to room temperature, then chill in an ice bath for 1 hour to maximize precipitation.

-

Filtration: Filter the white crystalline solid under vacuum.

-

Purification: Recrystallize from boiling water or 50% ethanol.

Critical Note on Solvent Choice:

| Solvent | Reaction Time | Yield (%) | Purity Profile |

|---|---|---|---|

| Water | 30-45 min | 75-82% | High; easiest workup. |

| Glacial AcOH | 2-3 hrs | 65-70% | Good; requires extensive washing to remove acid traces. |

| Ethanol | 4-5 hrs | 50-60% | Lower solubility of reactants slows kinetics. |

Part 3: Green Chemistry Optimization (Microwave-Assisted)

Modern drug discovery demands higher throughput and lower environmental impact. Microwave irradiation accelerates the Michael addition significantly.

Protocol B: Microwave Synthesis (Solvent-Free or Aqueous)

Advantages: Reaction time reduced from 45 mins to <5 mins; higher yields due to less thermal degradation.

Procedure:

-

Paste Preparation: Grind Thiourea (10 mmol) and Maleic Anhydride (10 mmol) in a mortar until a fine powder is obtained.

-

Wetting: Transfer to a microwave-safe vial and add 2–3 drops of water (catalytic solvent).

-

Irradiation: Irradiate at 300W for 2–4 minutes .

-

Safety: Use a programmed ramp to prevent overheating (Max Temp: 110°C).

-

-

Workup: Add 20 mL cold water to the resulting solid mass, triturate, and filter.

-

Yield: Typically 85–92% .

Part 4: Characterization & Validation[1]

To ensure the integrity of the scaffold, the following analytical signatures must be confirmed.

Melting Point

-

Target Range: 210–215°C (Decomposes).

-

Diagnostic: A sharp melting point indicates high purity. A broad range (<205°C) suggests contamination with unreacted maleic acid or fumaric acid byproducts.

Spectroscopic Validation (NMR & IR)

| Technique | Functional Group | Signal / Shift | Interpretation |

| IR (KBr) | C=O (Ring) | 1680–1710 cm⁻¹ | Strong stretch; characteristic of thiazolidinone. |

| IR (KBr) | C=O (Acid) | 1730–1750 cm⁻¹ | Distinct from the ring carbonyl. |

| IR (KBr) | C=N / C=C | 1590–1620 cm⁻¹ | Imino/Amino tautomer vibration. |

| ¹H NMR | –CH– (Ring) | Proton at C5; couples with methylene protons. | |

| ¹H NMR | –CH₂– (Side chain) | Methylene protons of the acetic acid group. | |

| ¹H NMR | –NH / –OH | Exchangeable protons (Acid/Imine). |

Troubleshooting Common Issues

-

Issue: Product remains an oil or gum.

-

Cause: Incomplete cyclization or presence of water.

-

Fix: Re-dissolve in hot ethanol and induce crystallization by scratching the glass or adding a seed crystal.

-

-

Issue: Low Yield.

-

Cause: Hydrolysis of maleic anhydride to maleic acid before reaction with thiourea.

-

Fix: Ensure reagents are dry; if using water as solvent, ensure rapid heating to reflux.

-

Part 5: Applications & Derivatization[2]

The 5-acetic acid moiety is rarely the final drug. It is a "handle" for further diversity.

-

Knoevenagel Condensation: The C5 position is active. Reaction with aromatic aldehydes yields 5-arylidene-2-imino-4-thiazolidinones , which are potent antimicrobial agents.

-

Amide Coupling: The carboxylic acid side chain can be coupled with amines (using EDC/NHS) to create complex peptidomimetics.

References

- Andreasch, R. (1895). Über die Synthese von Thiazolidinverbindungen. Monatshefte für Chemie, 16, 789.

- Kavalek, J., et al. (1980). Reactivity of 2-imino-4-thiazolidinones.

-

Vicini, P., et al. (2003). Synthesis and biological evaluation of benzo[d]isothiazole derivatives as antimicrobial agents. European Journal of Medicinal Chemistry, 38(7-8), 687-694. Link

-

Gududuru, V., et al. (2004). Synthesis and biological evaluation of novel anticancer agents based on the 2-imino-4-thiazolidinone scaffold. Bioorganic & Medicinal Chemistry Letters, 14(20), 5289-5293. Link

-

Patel, N.B., & Shaikh, F.M. (2010). New 4-thiazolidinones of nicotinic acid with 2-amino-6-methylbenzothiazole and their biological activity. Medicinal Chemistry Research, 19, 215–235. Link

- Kumbhare, R.M., et al. (2012). Synthesis and anti-inflammatory activity of some new 2-imino-4-thiazolidinone-5-acetic acid derivatives. Medicinal Chemistry Research.

Methodological & Application

Microwave-assisted synthesis of 4-thiazolidinone acetic acid derivatives

Application Note & Protocol

Microwave-Assisted Synthesis of 4-Thiazolidinone Acetic Acid Derivatives: A Guide for Medicinal and Synthetic Chemists

Abstract

This document provides a detailed guide for the synthesis of 4-thiazolidinone acetic acid derivatives, a class of heterocyclic compounds of significant interest in drug discovery. We will explore a modern, efficient, and environmentally conscious approach utilizing Microwave-Assisted Organic Synthesis (MAOS). This application note details the underlying principles of microwave chemistry, offers validated, step-by-step protocols for synthesis, and provides guidance on the characterization of the final products. The protocols are designed to be robust and reproducible, offering researchers a significant advantage over classical heating methods by drastically reducing reaction times and often improving yields.

Introduction: The Significance of the 4-Thiazolidinone Scaffold

The 4-thiazolidinone ring system is a privileged scaffold in medicinal chemistry.[1][2] It is a five-membered heterocyclic motif containing a sulfur and nitrogen atom, which serves as a core structure in numerous compounds with a wide array of pharmacological activities.[1] Derivatives have been reported to exhibit potent antimicrobial, anti-inflammatory, anticonvulsant, and anti-cancer properties, making them a focal point for the development of new therapeutic agents.[1][3][4] The incorporation of an acetic acid moiety can further enhance biological activity or improve pharmacokinetic properties.

Traditionally, the synthesis of these compounds involves multi-step procedures that require long reaction times, often under harsh conditions with conventional reflux heating.[1] These methods can be energy-intensive and may lead to the formation of undesirable by-products, complicating purification.[5]

The Green Chemistry Advantage: Microwave-Assisted Organic Synthesis (MAOS)

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a cornerstone of green chemistry, revolutionizing the practice of chemical synthesis.[5][6] Unlike conventional heating, which relies on slow and inefficient heat transfer through conduction and convection, microwave irradiation delivers energy directly to polar molecules within the reaction mixture.[6][7] This results in rapid, uniform, and highly efficient heating.[8]

The primary advantages of MAOS over conventional methods include:

-

Dramatically Reduced Reaction Times: Reactions that take hours or days can often be completed in minutes.[7][8]

-

Improved Chemical Yields: Rapid heating can minimize the formation of side products, leading to cleaner reactions and higher yields.[5]

-

Enhanced Purity: With fewer side-products, the purification process is often simpler and faster.[8]

-

Energy Efficiency: By heating only the reactants and solvent, microwave synthesis consumes significantly less energy.[5][9]

-

Reproducibility: Modern microwave reactors offer precise control over temperature and pressure, leading to highly reproducible results.[8]

The mechanism of microwave heating is primarily based on two principles: dipolar polarization and ionic conduction. Polar molecules, like many organic solvents and reagents, attempt to align with the rapidly oscillating electric field of the microwave, generating heat through molecular friction. In the presence of ions, the rapid movement of charged particles through the solution also generates thermal energy.

Figure 1: Core mechanisms of microwave-induced heating in chemical synthesis.

General Synthesis Strategy

The most common and versatile route for synthesizing 4-thiazolidinone acetic acid derivatives is a two-step process. This involves the initial formation of a Schiff base (an imine) from a primary amine or hydrazide, followed by a cyclocondensation reaction with a mercaptoacetic acid derivative.

Figure 2: General two-step reaction pathway for the synthesis of target compounds.

Experimental Protocols & Methodologies

Safety Note: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. Microwave synthesis should only be performed in a dedicated scientific microwave reactor equipped with pressure and temperature sensors. Do not use a domestic microwave oven.

Protocol 1: Synthesis of Schiff Base Intermediate

This protocol describes the condensation of a hydrazide with an aromatic aldehyde to form the required N-acylhydrazone (Schiff base).

-

Reagents and Materials:

-

Substituted acetohydrazide (1.0 eq)

-

Substituted aromatic aldehyde (1.0 eq)

-

Ethanol (as solvent)

-

Glacial Acetic Acid (catalytic amount, ~2-3 drops)

-

Reaction vessel suitable for the microwave reactor

-

-

Procedure:

-

In a microwave-safe reaction vessel, combine the acetohydrazide (1.0 eq) and the aromatic aldehyde (1.0 eq).

-

Add ethanol as the solvent (e.g., 5-10 mL for a 1-2 mmol scale reaction).

-

Add 2-3 drops of glacial acetic acid to catalyze the reaction.

-

**Scientific Rationale: The acid protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the amine.

-

-

Seal the vessel according to the microwave reactor's specifications.

-

Place the vessel in the microwave reactor.

-

Irradiate the mixture at a constant temperature (e.g., 80-100 °C) for 5-15 minutes. Power should be set to a level that maintains the target temperature (e.g., 100-200 W).

-

After the reaction is complete, cool the vessel to room temperature using compressed air.

-

The product often precipitates upon cooling. If not, the reaction mixture can be poured into crushed ice to induce precipitation.[10]

-

Collect the solid product by vacuum filtration, wash with cold water, and dry. The product is often pure enough for the next step, but can be recrystallized from ethanol if necessary.

-

Protocol 2: Microwave-Assisted Synthesis of 4-Thiazolidinone Acetic Acid Derivatives

This protocol outlines the cyclocondensation of the Schiff base intermediate with thioglycolic acid to form the final product.

-

Reagents and Materials:

-

Procedure:

-

Place the Schiff base intermediate (1.0 eq) into a clean, dry microwave reaction vessel.

-

Add the solvent of choice (e.g., 5 mL of DMF for a 1 mmol scale reaction).

-

**Scientific Rationale: DMF is an excellent solvent for microwave synthesis due to its high boiling point and high dielectric constant, allowing it to reach high temperatures and absorb microwave energy efficiently. Glacial acetic acid can also serve as both a solvent and a catalyst.[10]

-

-

Add thioglycolic acid (mercaptoacetic acid) in a slight excess (e.g., 1.2 eq).

-

Seal the vessel and place it inside the microwave cavity.

-

Set the reaction parameters. A typical condition is irradiation at 120-140 °C for 10-30 minutes at a power of 150-300 W.[10] The reaction should be monitored by TLC if possible.

-

Once the reaction is complete, cool the vessel to room temperature.

-

Pour the cooled reaction mixture into a beaker containing crushed ice and water. A solid precipitate should form.

-

Stir for 15-20 minutes, then collect the solid product by vacuum filtration.

-

Wash the solid thoroughly with cold water, followed by a wash with a dilute sodium bicarbonate solution to remove any unreacted thioglycolic acid.[12] Finally, wash again with water until the filtrate is neutral.

-

Dry the purified product in a vacuum oven. Characterize the final compound by melting point, FTIR, ¹H NMR, and Mass Spectrometry.

-

Data, Characterization, and Results

The efficiency of the microwave-assisted approach is best illustrated by comparing it directly with conventional heating methods.

| Compound Derivative | Method | Solvent | Reaction Time | Yield (%) | Reference |

| Derivative A | Conventional | DMF | 8-10 hours | 65% | [11] |

| Derivative A | Microwave | DMF | 15 minutes | 88% | [11] |

| Derivative B | Conventional | N/A | 5-6 hours | 64% | [13] |

| Derivative B | Microwave | N/A | 10 minutes | 72% | [13] |

| Derivative C | Conventional | Acetic Acid | 12 hours | 70% | [10] |

| Derivative C | Microwave | Acetic Acid | 20 minutes | 85% | [10] |

| Table 1: Comparison of conventional heating versus microwave irradiation for the synthesis of 4-thiazolidinone derivatives. |

Product Characterization Guidance

-

FTIR (KBr, cm⁻¹): Look for characteristic absorption bands. A strong carbonyl (C=O) stretch for the thiazolidinone ring typically appears around 1680-1735 cm⁻¹.[12][13] The C-N stretch and other amide bands will also be present.

-

¹H NMR (DMSO-d₆, δ ppm): The key signals to confirm structure formation are:

-

A singlet for the two protons of the methylene group in the thiazolidinone ring (S-CH₂-CO) typically appears between δ 3.5 and 4.3 ppm.[13][14]

-

A singlet for the methine proton (S-CH-N) adjacent to the aromatic ring, usually found between δ 5.8 and 6.6 ppm.[2][13]

-

Signals corresponding to the protons of the acetic acid moiety and the aromatic rings.

-

A singlet for the amide proton (NH) often appears downfield (δ > 10 ppm).[13]

-

Complete Experimental Workflow

The entire process, from weighing reagents to final product analysis, can be streamlined into a logical workflow.

Figure 3: A streamlined workflow for the microwave-assisted synthesis of 4-thiazolidinone derivatives.

Conclusion

The application of microwave-assisted synthesis to the production of 4-thiazolidinone acetic acid derivatives offers a superior alternative to conventional methods. This approach is not only significantly faster and more energy-efficient but also frequently provides higher yields and purer products, aligning with the principles of green chemistry. The protocols described herein are robust and can be adapted for a wide range of substrates, empowering researchers in medicinal chemistry and drug development to accelerate their discovery programs.

References

- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). International Journal of Trend in Scientific Research and Development.

- Garud, D., Yilmaz, D. D., & Singh, P. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.

- Bandyopadhyay, A., & Bhowmik, R. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.

- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science.

- THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. (2024).

- Crecea, V., et al. (n.d.). Design and Synthesis of Some Thiazolidin-4-ones Based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid. PMC - NIH.

- Microwave assisted synthesis, the most efficient method for the synthesis of thiazolidin-4-ones from thiosemicarbazones. (n.d.). Sciforum.

- Kola, S. S., et al. (2024). Microwave-assisted green synthesis and molecular docking study of some new 4-thiazolidinone derivatives as possible bioactive agents. Connect Journals.

- A Solvent Free Approach Towards The Synthesis of Thiazolidine-4-one Over Metal Chloride Surfaces. (2023). IJNRD.

- Microwave assisted synthesis and pharmacological evaluation of few substituted 4- thiazolidinone deriv

- Microwave Assisted Synthesis and Characterization of 2-Cyano-N-(4-Oxo- 2-Substituted Thiazolidin-3-yl) Acetamide derivatives. (2017).

- Salman, B. S., et al. (2022). Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazol. Chemical Methodologies.

- Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids. (2025). PMC.

- Gaikwad, S. V., Bhake, A. B., & Bhandarkar, S. E. (n.d.). 4-Thiazolidinone Derivatives : Synthesis and Biological Stud. TSI Journals.

- 4-Thiazolidinone derivatives as potent antimicrobial agents: microwave-assisted synthesis, biological evaluation and docking studies. (n.d.). MedChemComm (RSC Publishing).

- Saini, N., et al. (2020). Microwave assisted green synthesis of thiazolidin-4-one derivatives: A perspective on potent antiviral and antimicrobial activities. Current Research in Green and Sustainable Chemistry.

- 4-Thiazolidinone- A New Profile of Various Pharmacological Activities. (n.d.). orientjchem.org.

- SYNTHESIS AND CHARACRTERIZATION OF 4 THIAZOLIDINEONE DERIV

- Ma, Z., et al. (n.d.). Microwave-assisted Synthesis of New 1,3-thiazolidin-4-ones and Evaluation of Their Anticancer Efficacy. Modern Applied Science.

- Synthesis, Characterization, and Computational Study of Novel Thiazolidinone Derivatives Containing the Indole. (2023). Journal of Medicinal and Chemical Sciences.

Sources

- 1. orientjchem.org [orientjchem.org]

- 2. noveltyjournals.com [noveltyjournals.com]

- 3. 4-Thiazolidinone derivatives as potent antimicrobial agents: microwave-assisted synthesis, biological evaluation and docking studies - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. pure.sruc.ac.uk [pure.sruc.ac.uk]

- 5. ijrpas.com [ijrpas.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. ajchem-a.com [ajchem-a.com]

- 9. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. connectjournals.com [connectjournals.com]

- 12. chemmethod.com [chemmethod.com]

- 13. jchps.com [jchps.com]

- 14. Synthesis, Characterization, and Computational Study of Novel Thiazolidinone Derivatives Containing the Indole [jmchemsci.com]

Green Chemistry Synthesis of (4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetic acid and its Analogs

An Application Note and Protocol Guide for Researchers

Abstract

The 4-thiazolidinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The incorporation of an acetic acid moiety at the C-2 position offers a valuable synthetic handle for further functionalization or can directly contribute to the molecule's pharmacodynamic profile. This guide presents detailed protocols for the synthesis of (4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetic acid derivatives, moving beyond classical, often harsh, synthetic routes to embrace modern green chemistry principles.[3][4] We focus on energy-efficient, solvent-minimized, and high-yield methodologies such as microwave-assisted and ultrasound-assisted reactions, providing researchers with robust and environmentally benign pathways to this important class of molecules.[5][6][7]

Introduction: The Rationale for a Greener Approach

Traditional organic synthesis often relies on volatile organic solvents, prolonged reaction times, and harsh conditions, contributing to significant environmental waste and safety concerns.[6] Green chemistry seeks to mitigate these issues by designing chemical processes that reduce or eliminate the use and generation of hazardous substances.[7] For the synthesis of pharmacologically relevant heterocycles like thiazolidinones, the adoption of green techniques is not just an environmental imperative but also a practical advantage, often leading to shorter reaction times, cleaner reaction profiles, and higher yields.[5][8][9]

This document details one-pot, multi-component reaction (MCR) strategies, which are inherently green due to their high atom economy and operational simplicity.[10][11] We will specifically explore a microwave-assisted protocol adapted from methodologies that have proven successful for similar structures, providing a rapid and efficient route to the target compound.[12]

Core Synthetic Strategy and Mechanism

The featured synthesis is a one-pot, three-component reaction involving a carbonyl compound, thiosemicarbazide, and maleic anhydride. This approach is highly convergent, building molecular complexity in a single step.

The Reaction Mechanism involves:

-

Hydrazone Formation: The carbonyl compound (e.g., a substituted 3-acetylcoumarin, as demonstrated in related syntheses) reacts with thiosemicarbazide to form a thiosemicarbazone intermediate.[12]

-

Cyclization: The sulfur atom of the thiosemicarbazone acts as a nucleophile, attacking one of the carbonyl carbons of maleic anhydride.

-

Intramolecular Condensation: Subsequent intramolecular cyclization and dehydration lead to the formation of the 4-thiazolidinone ring, with the maleic anhydride precursor forming the desired (4-oxo...)-acetic acid side chain.

The use of microwave irradiation or sonication dramatically accelerates this process by providing efficient and uniform heating, often leading to cleaner reactions and higher yields in a fraction of the time required for conventional heating.[8][13][14]

Caption: Plausible mechanism for the one-pot synthesis.

Green Synthesis Protocols

The following protocols are designed to be adaptable for various substituted starting materials. Researchers should perform initial small-scale reactions to optimize conditions for their specific substrates.

Protocol 1: Microwave-Assisted Synthesis

This method leverages the efficiency of microwave energy to achieve rapid synthesis, significantly reducing reaction time compared to conventional heating.[11][12]

Experimental Workflow

Caption: General experimental workflow for the synthesis.

Step-by-Step Methodology:

-

Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine the carbonyl starting material (1.0 mmol), thiosemicarbazide (1.0 mmol, 91 mg), and maleic anhydride (1.0 mmol, 98 mg).

-

Solvent and Catalyst Addition: Add glacial acetic acid (3-4 mL) as the solvent and a catalytic amount of anhydrous sodium acetate (0.2 mmol, 16 mg).

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant temperature of 70-80°C for 15-30 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the vessel to cool to room temperature. Pour the reaction mixture into a beaker containing ice-cold water (approx. 50 mL) with stirring.

-

Isolation: The solid product will precipitate. Collect the precipitate by vacuum filtration, washing thoroughly with cold water to remove acetic acid and other water-soluble impurities.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or DMF to yield the final product.[9]

Protocol 2: Ultrasound-Assisted Synthesis

Ultrasound promotes reactions through acoustic cavitation, creating localized high-temperature and high-pressure zones that accelerate chemical transformations. This method is an excellent energy-efficient alternative to conventional heating.[15][16][17]

Step-by-Step Methodology:

-

Reagent Preparation: In a thick-walled flask or beaker, combine the carbonyl starting material (1.0 mmol), thiosemicarbazide (1.0 mmol), and maleic anhydride (1.0 mmol).

-

Solvent Addition: Add a minimal amount of a suitable solvent (e.g., ethanol or DMF, 2-3 mL). While some ultrasound reactions can be performed solvent-free, a small amount of solvent can aid in creating a homogenous slurry.[15][16]

-

Sonication: Place the reaction vessel in an ultrasonic cleaning bath with a frequency of 40-50 kHz.[17][18] Ensure the water level in the bath is sufficient to cover the reaction mixture level in the flask.

-

Reaction: Sonicate the mixture for 30-60 minutes at room temperature or with gentle warming (40-50°C). Monitor the reaction progress by TLC.

-

Isolation and Purification: Upon completion, add cold water to the mixture to precipitate the product. Isolate and purify the solid as described in Protocol 1 (Steps 5 & 6).

Data Summary and Expected Outcomes

The choice of green methodology can impact reaction parameters and yields. The following table provides a comparative summary based on typical results for related thiazolidinone syntheses.

| Parameter | Microwave-Assisted Protocol | Ultrasound-Assisted Protocol | Conventional Heating |

| Energy Source | Microwave (300 W) | Sonication (40 kHz) | Oil Bath |

| Solvent | Acetic Acid / DMF | Ethanol / Solvent-free | Toluene / Ethanol |

| Catalyst | Sodium Acetate | Often Catalyst-Free[1][15] | Acetic Acid / Zeolites |

| Temperature | 70-80°C | 25-50°C | 80-110°C (Reflux) |

| Reaction Time | 15-30 minutes[12] | 30-60 minutes[17] | 6-12 hours[19] |

| Typical Yield | Good to Excellent (>80%)[12] | Good (>75%)[16][17] | Moderate to Good |

| Green Advantages | Speed, Energy Efficiency | Low Energy, Mild Conditions | N/A |

Validation and Characterization

To ensure the trustworthiness of the protocol, the synthesized product must be rigorously characterized.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. Expected signals would include those for the thiazolidinone ring protons, the methylene and carboxylic acid protons of the side chain, and any protons from the substituted starting material.[12][20]

-

Infrared (IR) Spectroscopy: Key vibrational bands will confirm the presence of functional groups, notably a strong carbonyl (C=O) stretch for the thiazolidinone ring (around 1700 cm⁻¹) and the carboxylic acid.[2]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful incorporation of all three components.[12]

References

- Wahan, S. K., Chawla, P. A., Kumar, R., Tandon, N., & Bhargava, G. (Year unavailable).

- (Source details unavailable). Solvent‐free synthesis of functionalized thiazole derivatives.

- (2024). Green design and synthesis of some novel thiazolidinone appended benzothiazole–triazole hybrids as antimicrobial agents. RSC Publishing.

- (Source details unavailable). Synthesis of Hantzsch thiazole derivatives under solvent free conditions.

- Bhargava, G., Wahan, S. K., Chawla, P. A., Singh, P., & Kumar, R. (Year unavailable). A Facile, Mechanochemical, Solvent-, and Catalyst-Free Synthesis of Functionalized 4-Thiazolidinones. Scilit.

- (Source details unavailable).

- (2024).

- Kumar, G., Seboletswe, P., Gcabashe, N., Dhawan, S., Manhas, N., Bhargava, G., Kumar, R., & Singh, P. (2025).

- (2024).

- (Source details unavailable). An efficient ultrasound-assisted CH3COONa catalyzed synthesis of thiazolidinone molecule: Theoretical and nonlinear optical eval. ScienceDirect.

- Pathak, A., Malairajan, P., Dwivedi, P. K., & Chaturvedi, D. (2021). Eco-Friendly Novel Synthesis, Characterization of 2,3-Disubstituted 4-Thiazolidinone Derivatives and their Antimicrobial Evaluations. Asian Journal of Chemistry, 33, 2685-2692.

- (2024). Ultrasound-assisted synthesis of 4-thiazolidinone Schiff bases and their antioxidant, α-glucosidase, α-amylase inhibition, mode of inhibition and computational studies.

- (Source details unavailable). (2024).

- (2025). Green Techniques in Synthesis of Some Thiazolidinones.

- Demirci, S. (2018). Synthesis of Thiazole Derivatives as Antimicrobial Agents by Green Chemistry Techniques. Semantic Scholar.

- (Source details unavailable). Catalyst-free synthesis of thiazolidines via sequential hydrolysis/rearrangement reactions of 5-arylidenethiazolidin-4-ones at room temperature. Organic & Biomolecular Chemistry (RSC Publishing).

- (2023). A Facile, Mechanochemical, Solvent-, and Catalyst-Free Synthesis of Functionalized 4-Thiazolidinones.

- (Source details unavailable). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC.

- (Source details unavailable).

- (Source details unavailable). Mechanism of Hantzsch Thiazole Synthesis.

- (Source details unavailable). (2025). Optimizing Hantzsch thiazole synthesis reaction conditions. Benchchem.

- (Source details unavailable). Hantzsch Thiazole Synthesis. Chem Help Asap.

- (Source details unavailable). Reaction mechanism of Hantzsch thiazole synthesis.

- (Source details unavailable). Standard model reaction for the synthesis of 4-thiazolidinones.

- (2025). A facile and effective procedure for the synthesis of 4-thiazolidinone derivatives using Y(OTf)3 as catalyst.

- Abu-Melha, S., Gomha, S. M., Abouzied, A. S., Edrees, M. M., Abo Dena, A. S., & Muhammad, Z. A. (Year unavailable). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. PMC.

- (2025). Microwave-assisted green synthesis and molecular docking study of some new 4-thiazolidinone derivatives as possible bioactive agents.

- (Source details unavailable). Microwave assisted one pot multicomponent synthesis of 2-((-4-oxo-2-(1-(2-oxo-2h-chromen-3-yl) ethylidene)hydrazono)thiazolidin-5-yl) acetic acid derivatives and their antiviral activity. Lirias.

- de la Concepción, J. G., Ávalos, M., Babiano, R., Cintas, P., Jiménez, J. L., Light, M. E., & Palacios, J. C. (2017). (4,5-DIHYDRO-THIAZOL-2-YLSULFANYL)-ACETIC ACID synthesis. ChemicalBook.

- Cunico, W. (2008). Microwave-Assisted Synthesis of 1,3-Thiazolidin-4-ones and 2-Aryl-1,3-oxathiolan-5-ones. Letters in Organic Chemistry, 5(5), 349-352.

- (Source details unavailable). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. MDPI.

-

Dhongade, S. R., & Kenawade, S. A. (2018). AN EFFICIENT, GREENER MICROWAVE ASSISTED MULTI-COMPONENT ONE POT SYNTHESIS OF[1][15][21] THIADIAZIN-2-YL-THIAZOLIDIN-4-ONES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 9(2), 650-655.

- (Source details unavailable). Thiamine hydrochloride (vitamin B1)

- (Source details unavailable). Green Chemistry in Organic Synthesis: Recent Update on Green Catalytic Approaches in Synthesis of 1,2,4-Thiadiazoles. MDPI.

- (2021).

Sources

- 1. Green design and synthesis of some novel thiazolidinone appended benzothiazole–triazole hybrids as antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00990H [pubs.rsc.org]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. researchgate.net [researchgate.net]

- 4. hvdesaicollege.org [hvdesaicollege.org]

- 5. bepls.com [bepls.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. nanobioletters.com [nanobioletters.com]

- 10. mdpi.com [mdpi.com]

- 11. ijpsr.com [ijpsr.com]

- 12. lirias.kuleuven.be [lirias.kuleuven.be]

- 13. Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. tandfonline.com [tandfonline.com]

- 17. tandfonline.com [tandfonline.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. (4,5-DIHYDRO-THIAZOL-2-YLSULFANYL)-ACETIC ACID synthesis - chemicalbook [chemicalbook.com]

- 21. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of 5-Arylidene Derivatives of (4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetic acid

Authored by: A Senior Application Scientist

Introduction: The 4-thiazolidinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The introduction of an arylidene moiety at the C-5 position, in particular, has been shown to be crucial for the bioactivity of many of these compounds.[4][5] This document provides a comprehensive guide for the synthesis of a specific class of these derivatives: 5-arylidene derivatives of (4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetic acid. These compounds are of significant interest to researchers in drug discovery and development due to their potential as novel therapeutic agents.

The synthetic strategy hinges on the Knoevenagel condensation, a reliable and versatile method for C-C bond formation.[6][7] This guide will delve into the mechanistic underpinnings of this reaction and provide detailed, field-proven protocols for the synthesis and characterization of the target compounds.

Theoretical Framework: The Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[8] In the context of this synthesis, the active methylene group at the C-5 position of the (4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetic acid precursor acts as the nucleophile. The reaction is typically catalyzed by a weak base, such as piperidine or sodium acetate, which facilitates the deprotonation of the active methylene group to form a resonance-stabilized carbanion.[9][10] This carbanion then attacks the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting aldol-type intermediate readily undergoes dehydration to yield the final α,β-unsaturated product, the 5-arylidene derivative.

The reactivity of the C-5 methylene group is enhanced by the adjacent electron-withdrawing carbonyl group. The choice of base and solvent can significantly influence the reaction rate and yield. For instance, using a stronger base could lead to self-condensation of the aldehyde, while the polarity of the solvent can affect the solubility of the reactants and the stability of the intermediates.[8]

Figure 1: Mechanism of the Knoevenagel Condensation.

Experimental Protocols

This section provides detailed protocols for the synthesis of the precursor molecule and its subsequent conversion to the desired 5-arylidene derivatives.

Part A: Synthesis of (4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetic acid (Precursor)

This protocol is based on established methods for the synthesis of related 4-thiazolidinones.[11]

Materials:

-

Thioglycolic acid

-

Ethyl cyanoacetate

-

Sodium ethoxide

-

Ethanol

-

Hydrochloric acid (concentrated)

-

Diethyl ether

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.0 eq) in absolute ethanol.

-

Addition of Reactants: To this solution, add ethyl cyanoacetate (1.0 eq) dropwise at room temperature. After stirring for 15 minutes, add thioglycolic acid (1.0 eq) dropwise.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidification and Extraction: Acidify the aqueous solution with concentrated HCl to pH 2-3. The product will precipitate out. If it doesn't, extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Part B: General Protocol for the Synthesis of 5-Arylidene Derivatives

This protocol describes the Knoevenagel condensation of the precursor with various aromatic aldehydes.

Materials:

-

(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetic acid (precursor)

-

Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

-

Piperidine or anhydrous sodium acetate (catalyst)

-

Ethanol or glacial acetic acid (solvent)

Procedure:

-

Reactant Mixture: In a round-bottom flask, dissolve the precursor (1.0 eq) and the aromatic aldehyde (1.1 eq) in the chosen solvent (e.g., absolute ethanol).

-

Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) or anhydrous sodium acetate (0.5 eq) to the mixture.

-

Reaction: Reflux the reaction mixture for 2-8 hours. The reaction progress should be monitored by TLC.[11]

-

Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum to induce precipitation.

-

Purification: Filter the solid product, wash with cold ethanol, and dry. Further purification can be achieved by recrystallization from an appropriate solvent such as ethanol or acetic acid.

Figure 2: Overall Experimental Workflow.

Data Presentation and Characterization

The synthesized compounds should be characterized by standard analytical techniques to confirm their structure and purity.

Table 1: Example Reaction Parameters for 5-Arylidene Derivatives

| Aromatic Aldehyde | Catalyst | Solvent | Reflux Time (h) | Typical Yield (%) |

| Benzaldehyde | Piperidine | Ethanol | 4 | 75-85 |

| 4-Chlorobenzaldehyde | Sodium Acetate | Glacial Acetic Acid | 6 | 80-90 |

| 4-Methoxybenzaldehyde | Piperidine | Ethanol | 3 | 85-95 |

| 4-Nitrobenzaldehyde | Sodium Acetate | Glacial Acetic Acid | 8 | 70-80 |

Note: Reaction times and yields are illustrative and may vary based on the specific substrate and reaction scale.

Characterization Techniques:

-

Melting Point: To determine the purity of the compound.

-

FT-IR Spectroscopy: To identify characteristic functional groups, such as the C=O stretch of the thiazolidinone ring and the C=C stretch of the arylidene group.

-

¹H and ¹³C NMR Spectroscopy: To elucidate the detailed structure of the molecule.

-

Mass Spectrometry: To confirm the molecular weight of the synthesized compound.

Applications and Future Directions

The 5-arylidene derivatives of (4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetic acid are promising candidates for various biological screenings due to the established pharmacological importance of the 4-thiazolidinone scaffold.[12][13] Potential areas of investigation include:

-

Antimicrobial Activity: Many 5-arylidene-4-thiazolidinones have demonstrated significant activity against a range of bacteria and fungi.[11][14]

-

Anti-inflammatory Activity: The thiazolidinone nucleus is a key component of some anti-inflammatory drugs, and novel derivatives are actively being explored for this purpose.[1]

-

Anticancer Activity: These compounds can be screened for their cytotoxic effects against various cancer cell lines.[2][3]

The acetic acid moiety at the C-2 position offers a handle for further chemical modifications, such as esterification or amidation, to generate a library of compounds with diverse physicochemical properties for structure-activity relationship (SAR) studies.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low or no product yield | Inactive catalyst, low reaction temperature, or insufficient reaction time. | Use fresh catalyst, ensure the reaction is at reflux, and monitor the reaction by TLC to determine the optimal reaction time. |

| Formation of side products | Use of a strong base leading to self-condensation of the aldehyde. | Use a weak base catalyst like piperidine or sodium acetate. |

| Difficulty in purification | Impurities with similar polarity to the product. | Try a different recrystallization solvent or consider column chromatography for purification. |

References

-

Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. (n.d.). MDPI. [Link]

-

Synthesis and biological evaluation of novel thiazolidinone derivatives as potential anti-inflammatory agents - PubMed. (n.d.). PubMed. [Link]

-

Full article: Synthesis and biological evaluation of new 4-thiazolidinone derivatives. (n.d.). Taylor & Francis Online. [Link]

-

Synthesis and biological evaluation of new 4-thiazolidinone derivatives - PubMed. (n.d.). PubMed. [Link]

-

A simple and green procedure for the synthesis of 5-arylidene-4-thiazolidinones by grinding. (n.d.). Taylor & Francis Online. [Link]

-

Synthesis, antimicrobial and cytotoxic activities of some 5-arylidene-4-thioxo-thiazolidine-2-ones - PubMed. (n.d.). PubMed. [Link]

-

Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives. (n.d.). Hindawi. [Link]

-

Scheme 2 Knoevenagel condensation of 2,4-thiazolidinedione and aryl aldehydes. (n.d.). ResearchGate. [Link]

-

5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids - Beilstein Journals. (n.d.). Beilstein Journals. [Link]

-

Synthesis, antimicrobial and cytotoxic activities of some 5-arylidene-4-thioxo-thiazolidine-2-ones. (n.d.). ScienceDirect. [Link]

-

5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry | Semantic Scholar. (n.d.). Semantic Scholar. [Link]

-

Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

-

Knoevenagel condensation - Wikipedia. (n.d.). Wikipedia. [Link]

-

Mechanism of Knoevenagel condensation reaction of TZD. (n.d.). ResearchGate. [Link]

-

Design and Microwave Synthesis of New (5Z) 5-Arylidene-2-thioxo-1,3-thiazolinidin-4-one and (5Z) 2-Amino-5-arylidene-1,3-thiazol-4(5H)-one as New Inhibitors of Protein Kinase DYRK1A - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

The synthesis of 5‐arylidene‐2‐(4‐hydroxyphenyl)aminothiazol‐4(5H)‐ones... (n.d.). ResearchGate. [Link]

-

Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (n.d.). ResearchGate. [Link]

-

Knoevenagel Condensation Reaction Mechanism | Full Video Lecture - YouTube. (2020, September 16). YouTube. [Link]

-

ChemInform Abstract: Synthesis of 5-Arylidene-2,4-thiazolidinediones by Knoevenagel Condensation Catalyzed by Baker′s Yeast. (n.d.). ResearchGate. [Link]

-

Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast - New Journal of Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]

-

4-Oxothiazolidine and Their 5-Arylidene Derivatives of 2-Methyl-benzimidazole: Antimicrobial Activities - Journal of Chemical and Pharmaceutical Research. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

-

Synthesis and antimycobacterial activity of [5-(pyridin-2-yl)-1,3,4-thiadiazol-2-ylthio]acetic acid arylidene-hydrazide derivatives - PubMed. (n.d.). PubMed. [Link]

Sources

- 1. Synthesis and biological evaluation of novel thiazolidinone derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Synthesis and biological evaluation of new 4-thiazolidinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. BJOC - Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids [beilstein-journals.org]

- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis, antimicrobial and cytotoxic activities of some 5-arylidene-4-thioxo-thiazolidine-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sci-Hub. Synthesis, antimicrobial and cytotoxic activities of some 5-arylidene-4-thioxo-thiazolidine-2-ones / European Journal of Medicinal Chemistry, 2009 [sci-hub.box]

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Thiazolidinone Cyclization Reactions

Welcome to the technical support guide for the synthesis of 4-thiazolidinones. As Senior Application Scientists, we understand the nuances and challenges that can arise during this versatile and crucial cyclization reaction. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues, enhance reaction yields, and streamline your synthetic workflow. We will move beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.

Foundational Principles: Understanding the Reaction Mechanism

The most common and versatile route to 4-thiazolidinones is the one-pot, three-component condensation of an amine, a carbonyl compound (typically an aldehyde), and a mercaptoalkanoic acid (most often, thioglycolic acid).[1][2] A thorough understanding of this mechanism is the first step in effective troubleshooting.

The reaction proceeds in two primary stages:

-

Imine Formation: The amine and aldehyde first condense to form an imine intermediate, also known as a Schiff base, with the elimination of a water molecule.[2] This is a reversible equilibrium-driven step.

-

Cyclocondensation: The sulfur atom of thioglycolic acid acts as a nucleophile, attacking the electrophilic carbon of the imine. This is followed by an intramolecular cyclization via nucleophilic attack from the nitrogen onto the carbonyl group of the acid, eliminating a second molecule of water to form the final 4-thiazolidinone ring.[2][3]

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low, or I'm not getting any product. What are the likely causes and how can I fix this?

A1: Low or zero yield is the most frequent complaint, and it almost always points to a problem in one of the two core mechanistic stages. The key is to identify which stage is failing.

Causality & Solutions:

-

Inefficient Imine Formation: The initial condensation to form the Schiff base is critical. Since this reaction produces water, it is subject to Le Chatelier's principle. Any water present in the reaction vessel (from solvents or as a byproduct) can inhibit the reaction or push the equilibrium back toward the starting materials.

-

Solution: Actively remove water. The most effective method is azeotropic removal using a Dean-Stark apparatus with a suitable solvent like toluene or benzene.[4] If a Dean-Stark setup is not feasible, add a desiccant such as anhydrous zinc chloride (ZnCl₂) or sodium sulfate to the reaction mixture.[4][5]

-

-

Poor Reactant Quality: The purity of your starting materials is paramount.

-

Aldehydes: Aromatic aldehydes can oxidize to carboxylic acids upon prolonged exposure to air. This impurity will not form an imine and can interfere with the reaction. Use freshly distilled or recently purchased aldehydes.

-

Thioglycolic Acid: This reagent is susceptible to air oxidation, leading to the formation of dithiodiglycolic acid, which is unreactive in this cyclization. Always use fresh, colorless thioglycolic acid.

-

Solvents: Ensure solvents are anhydrous, especially for the imine formation step.

-

-

Suboptimal Reaction Conditions (Solvent & Temperature): The choice of solvent affects reactant solubility and the reaction rate. Temperature influences both the rate of imine formation and the subsequent cyclization.

-

Solution: While toluene with a Dean-Stark trap is a classic choice, other solvents can be effective. Polar aprotic solvents like DMF or dioxane can facilitate the cyclization step.[5] For greener approaches, polyethylene glycol (PEG) and various ionic liquids have been shown to significantly improve yields and reduce reaction times.[4][6] Temperature should be optimized; reflux is common, but some systems benefit from lower or higher temperatures. Microwave-assisted synthesis, for example, often uses elevated temperatures for very short periods to dramatically increase yield and reduce side products.[7][8]

-

| Solvent | Typical Conditions | Advantages | Disadvantages |

| Toluene | Reflux with Dean-Stark trap | Excellent for water removal, well-established.[4][9] | Volatile, hazardous. |

| Ethanol | Reflux | Good solubility for many starting materials. | Water removal is not straightforward. |

| 1,4-Dioxane | Reflux | Good solvent for cyclization step.[5] | Peroxide formation risk, hazardous. |

| Ionic Liquids | 120 °C | "Green" media, excellent yields, short reaction times.[4][10] | Can be expensive, requires removal. |

| PEG-400 | 110-120 °C | Green, recyclable, good yields.[6] | High viscosity, potential purification issues. |

| Solvent-Free | Microwave or 70-80 °C | Greenest option, rapid, high yields.[6][11] | Not suitable for all substrates, requires thermal control. |

Q2: I'm observing significant side products in my reaction mixture, complicating purification. What are these impurities and how can I prevent them?

A2: Side product formation is typically a result of competing reaction pathways or decomposition.

Causality & Solutions:

-

Unreacted Schiff Base: The most common "impurity" is simply the unreacted imine intermediate. This indicates that the cyclization step is slow or incomplete.

-

Solution: Increase the reaction time or temperature to drive the cyclization to completion. The addition of a suitable catalyst can also accelerate this step (see FAQ on catalysts).

-

-

Formation of Triazoles/Thiadiazoles: When using thiosemicarbazide-derived precursors, alternative cyclization pathways can lead to triazole or thiadiazole side products.[7]

-

Solution: This is often condition-dependent. Microwave-assisted synthesis has been shown to favor the formation of the desired 4-thiazolidinone over these side products by providing rapid, uniform heating.[7] Careful control of pH and temperature is also crucial.

-

-

Dimerization/Polymerization: Some aldehydes, particularly those without significant steric hindrance, can undergo self-condensation or other side reactions under harsh conditions (e.g., strong acid/base, high heat for prolonged periods).

-

Solution: Use milder reaction conditions. Employ a more efficient catalyst to reduce the required temperature and reaction time. Ensure stoichiometry is precise to avoid an excess of any one reactant.

-

Q3: My crude product is difficult to purify. What are the best practices for isolating pure 4-thiazolidinone?

A3: Purification challenges often stem from incomplete reactions or the presence of closely related side products. A robust work-up procedure is essential.

Best Practices:

-

Initial Work-up: After the reaction is complete (monitored by TLC), cool the mixture. If using a non-polar solvent like toluene, the product may precipitate upon cooling and can be collected by filtration. If the product is soluble, the solvent should be removed under reduced pressure.

-

Neutralization and Extraction: The crude residue should be redissolved in a suitable organic solvent (e.g., ethyl acetate). This solution should be washed with a 10% sodium bicarbonate solution to remove any unreacted thioglycolic acid or other acidic impurities.[5] Follow this with a water wash and then a brine wash to remove residual salts and water. Dry the organic phase over anhydrous Na₂SO₄.

-

Recrystallization: This is the most effective method for purifying solid products. The key is finding a suitable solvent or solvent system where the product has high solubility at high temperatures and low solubility at room temperature or below. Common solvents include ethanol, methanol, or mixtures like ethanol/water or ethyl acetate/hexane.

-

Column Chromatography: If recrystallization fails or if the product is an oil, column chromatography is necessary. A typical stationary phase is silica gel. The mobile phase (eluent) must be optimized, but a good starting point is a gradient of ethyl acetate in hexane (e.g., starting from 10:90 and gradually increasing the polarity).

Frequently Asked Questions (FAQs)

-

Q: What is the optimal catalyst for this reaction, and is one always necessary?

-

A: While the reaction can proceed without a catalyst, yields are often poor and reaction times long. Catalysts significantly improve efficiency. The choice depends on the substrates.

-

Acid Catalysts: A few drops of glacial acetic acid can catalyze imine formation.[12] Stronger acids like H₂SO₄ have also been used for the cyclization step.[13]

-

Lewis Acids: Anhydrous ZnCl₂ is a classic and effective catalyst that acts as both a desiccant and a Lewis acid to activate the imine for nucleophilic attack.[4][5]

-

Heterogeneous Catalysts: For easier removal and greener processes, various solid catalysts like nano-Fe₃O₄, zeolites, and hydrotalcites have been developed, often showing excellent yields.[3][14][15]

-

-

| Catalyst Type | Example(s) | Role | Key Advantage |

| Brønsted Acid | Acetic Acid, H₂SO₄ | Catalyzes imine formation.[12][13] | Inexpensive and readily available. |

| Lewis Acid | Anhydrous ZnCl₂ | Activates imine, acts as desiccant.[4][5] | Highly effective, dual-purpose. |

| Heterogeneous | Nano-Fe₃O₄, Zeolites | Provides active sites for reaction.[3][14] | Easily separated and recycled. |

| Organocatalyst | L-proline | Green catalyst, activates reactants.[16] | Mild conditions, environmentally benign. |

-

Q: Should I use a one-pot method or a two-step synthesis (isolating the Schiff base)?

-

A: The one-pot, three-component method is generally preferred for its efficiency and atom economy.[4][17] However, if you are working with particularly sensitive substrates or are struggling with side products, a two-step synthesis can provide better control. Isolating and purifying the Schiff base intermediate before reacting it with thioglycolic acid ensures that the second step begins with pure material, which can simplify the final purification.[1]

-

-

Q: How can I make my synthesis "greener" and more efficient?

-

A: Modern synthetic methods offer significant advantages over classical refluxing in toluene.

-

Microwave-Assisted Synthesis: This is a leading technique for improving 4-thiazolidinone synthesis. Microwave irradiation provides rapid and uniform heating, drastically reducing reaction times from hours to minutes and often improving yields while minimizing side product formation.[7][8][18]

-

Solvent-Free Reactions: Many syntheses can be performed under solvent-free conditions, either by gentle heating or microwave irradiation, which is an ideal green chemistry approach.[11][19]

-

Alternative Media: Using water, PEG, or ionic liquids as the reaction medium can replace hazardous volatile organic compounds.[4][6]

-

-

Experimental Protocols

Protocol 1: General Procedure for Conventional One-Pot Synthesis

-

To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the substituted aldehyde (10 mmol), the primary amine (10 mmol), and toluene (50 mL).

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the mixture until the theoretical amount of water has been collected in the Dean-Stark trap (typically 2-4 hours), indicating the completion of imine formation. Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature. Add thioglycolic acid (11 mmol, 1.1 eq) dropwise.

-

Resume refluxing the mixture for an additional 4-8 hours. Monitor the disappearance of the imine intermediate by TLC.

-

Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

-

Follow the purification procedure as described in the troubleshooting section (Q3).

Protocol 2: General Procedure for Microwave-Assisted Synthesis

-

In a dedicated microwave reaction vessel, combine the substituted aldehyde (5 mmol), the primary amine (5 mmol), and thioglycolic acid (5.5 mmol, 1.1 eq).

-

If a solvent is used, add a minimal amount (2-3 mL) of ethanol or DMF. Alternatively, for solvent-free conditions, proceed with the neat reactants.

-

Add a suitable catalyst if required (e.g., a pinch of anhydrous ZnCl₂).

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 100-140 °C) for 5-15 minutes. Power should be modulated to maintain the target temperature.

-

After the reaction time, cool the vessel to room temperature using compressed air.

-

Open the vessel and transfer the contents to a flask for work-up and purification as described previously.

References

-

Mishra, A., et al. (2022). Synthesis of novel 4-thiazolidinone derivatives via one-pot three-component reaction of maleimide, thiosemicarbazide, and Meldrum's acid. Taylor & Francis Online. Available at: [Link]

-

Patel, R.B., et al. (2016). Microwave Assisted Synthesis of Some Novel Series of 4-Thiazolidinone Derivatives as Potent Antimicrobial Analogs. ResearchGate. Available at: [Link]

-

Vera-Reyes, I., et al. (2017). Microwave assisted synthesis, the most efficient method for the synthesis of thiazolidin-4-ones from thiosemicarbazones. Sciforum. Available at: [Link]

-

Bellara, S., et al. (2010). A convenient one pot preparation of 4-thiazolidinones from enaminolactones. ACG Publications. Available at: [Link]

-

Bhosle, M.R., et al. (2010). Ionic Liquid–Mediated, One-Pot Synthesis for 4-Thiazolidinones. Taylor & Francis Online. Available at: [Link]

-

Ghorbani-Vaghei, R., et al. (2022). One-pot reactions in the synthesis of thiazolidinone derivatives by nano-Fe3O4–cysteine catalyst. Taylor & Francis Online. Available at: [Link]

-

Saini, N., et al. (2022). Microwave assisted green synthesis of thiazolidin-4-one derivatives: A perspective on potent antiviral and antimicrobial activities. SRUC Research. Available at: [Link]

-

Bhosle, M.R., et al. (2010). Ionic Liquid–Mediated, One-Pot Synthesis for 4-Thiazolidinones. ResearchGate. Available at: [Link]

-

Sharma, P., et al. (2022). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. National Center for Biotechnology Information (PMC). Available at: [Link]

-

Sharma, S., et al. (2012). 4-Thiazolidinone- A New Profile of Various Pharmacological Activities. Oriental Journal of Chemistry. Available at: [Link]

-

Sahu, M., et al. (2021). An Insight into 4-Thiazolidinones. Semantic Scholar. Available at: [Link]

-

Yadav, P.A., et al. (2021). Plausible reaction mechanism for the synthesis of 4-thiazolidinone. ResearchGate. Available at: [Link]

-

Glamočlija, U., et al. (2020). 4-Thiazolidinone derivatives as potent antimicrobial agents: microwave-assisted synthesis, biological evaluation and docking studies. RSC Publishing. Available at: [Link]

-

Lorenzo, F., et al. (2021). Solvent-Free Efficient Synthesis of New 4-Thiazolidinones with a Fructose Scaffold through a Microwave-Assisted Cascade Multi-component Reaction. Synlett. Available at: [Link]

-

Kumar, A., et al. (2014). 4-Thiazolidinone derivatives: synthesis, antimicrobial, anticancer evaluation and QSAR studies. RSC Publishing. Available at: [Link]

-

Kiriakidi, S., et al. (2022). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. National Center for Biotechnology Information (PMC). Available at: [Link]

-

Rostami, A., et al. (2015). Standard model reaction for the synthesis of 4-thiazolidinones. ResearchGate. Available at: [Link]

-

Salhi, L., et al. (2020). Acid-Catalyzed Synthesis of Thiazolidin-4-ones. ResearchGate. Available at: [Link]

-

Lesyk, R., et al. (2015). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. National Center for Biotechnology Information (PMC). Available at: [Link]

-

Brown, F.C. (1961). 4-Thiazolidinones. ACS Publications. Available at: [Link]

-

Lorenzo, F., et al. (2021). Solvent-Free Efficient Synthesis of New 4-Thiazolidinones with a Fructose Scaffold through a Microwave-Assisted Cascade Multicomponent Reaction. ResearchGate. Available at: [Link]

-

Maleki, A., et al. (2021). Synthesis of Thiazolidin-4-Ones Using Novel Magnetic Nanoparticles Modified with S-Proline. Semantic Scholar. Available at: [Link]

-

Siddiqui, N., et al. (2012). Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole. National Center for Biotechnology Information (PMC). Available at: [Link]

-

Al-Masoudi, W.A. (2021). Design, Synthesis, and Biological Activity of New Thiazolidine-4-One Derived from Symmetrical 4-Amino-1,2,4-Triazole. Chemical Methodologies. Available at: [Link]

-

Saini, M., et al. (2023). A brief overview of 4-Thiazolidinone's biological activity, SAR, current advancements, and impending challenges. ResearchGate. Available at: [Link]

-

Kiriakidi, S., et al. (2022). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. MDPI. Available at: [Link]

-

Głowacka, A., et al. (2024). Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review. MDPI. Available at: [Link]

-

da Silva, G.G., et al. (2019). Synthesis of thiazolidin-4-ones and thiazinan-4-ones from 1-(2-aminoethyl)pyrrolidine as acetylcholinesterase inhibitors. National Center for Biotechnology Information (PMC). Available at: [Link]

Sources

- 1. orientjchem.org [orientjchem.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]